molecular formula C19H16N4O5S B2446376 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 922043-91-2

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2446376
CAS No.: 922043-91-2
M. Wt: 412.42
InChI Key: WESIMNHJEDTFLQ-UHFFFAOYSA-N
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Description

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology.

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

The exact mode of action of this compound is currently unknown. It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been shown to inhibit the activity of certain enzymes, thereby disrupting the normal functioning of cells .

Biochemical Pathways

For instance, they can interfere with the replication of viruses, inhibit the growth of bacteria, and even induce apoptosis in cancer cells . These effects suggest that the compound may impact a variety of biochemical pathways, potentially including those involved in cell division, protein synthesis, and cell death.

Pharmacokinetics

For instance, these groups may enhance the compound’s lipophilicity, which could improve its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of this compound are likely to be diverse, given the broad range of biological activities associated with benzofuran derivatives . For example, the compound may inhibit the growth of bacteria or viruses, suppress the proliferation of cancer cells, or protect cells from oxidative damage. These effects could potentially result in a variety of therapeutic outcomes, depending on the specific context in which the compound is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and oxadiazole intermediates, followed by their coupling with a benzamide derivative. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Known for their diverse biological activities.

    Oxadiazole derivatives: Studied for their antimicrobial and anticancer properties.

    Benzamide derivatives: Widely used in medicinal chemistry for drug development.

Uniqueness

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is unique due to its combination of benzofuran, oxadiazole, and benzamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-23(2)29(25,26)14-9-7-12(8-10-14)17(24)20-19-22-21-18(28-19)16-11-13-5-3-4-6-15(13)27-16/h3-11H,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESIMNHJEDTFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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